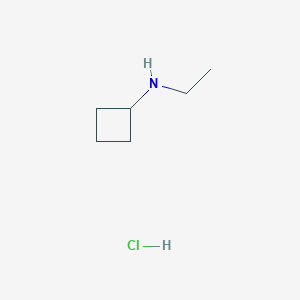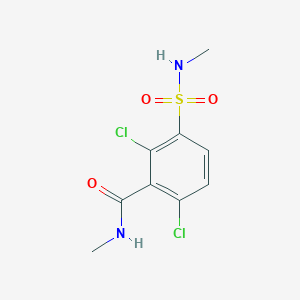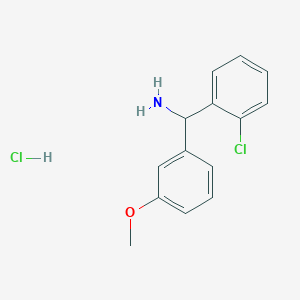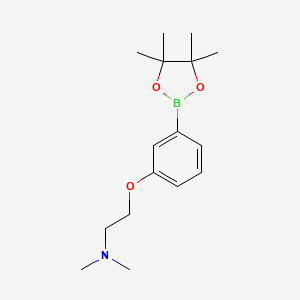
4-(4-Chlorophenyl)tetrahydro-2H-pyran
Overview
Description
4-(4-Chlorophenyl)tetrahydro-2H-pyran is a chemical compound that contains a tetrahydropyran ring, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom . The compound also contains a 4-chlorophenyl group attached to the tetrahydropyran ring .
Synthesis Analysis
The synthesis of tetrahydropyran derivatives, such as 4-(4-Chlorophenyl)tetrahydro-2H-pyran, often involves the reaction of alcohols with 3,4-dihydropyran . This reaction forms 2-tetrahydropyranyl (THP) ethers, which are commonly used as protecting groups in organic synthesis . The alcohol can later be restored by acid-catalyzed hydrolysis .Molecular Structure Analysis
The molecular structure of 4-(4-Chlorophenyl)tetrahydro-2H-pyran consists of a tetrahydropyran ring attached to a 4-chlorophenyl group . The tetrahydropyran ring is a six-membered ring with five carbon atoms and one oxygen atom .Chemical Reactions Analysis
Tetrahydropyran derivatives, such as 4-(4-Chlorophenyl)tetrahydro-2H-pyran, can undergo a variety of chemical reactions. For instance, 2-tetrahydropyranyl (THP) ethers can be formed from the reaction of alcohols with 3,4-dihydropyran . These ethers can later be hydrolyzed under acidic conditions to restore the parent alcohol .Physical And Chemical Properties Analysis
Tetrahydropyran, the core structure of 4-(4-Chlorophenyl)tetrahydro-2H-pyran, is a colourless volatile liquid . It has a molecular weight of 86.1323 g/mol . The compound is stable under normal conditions but can react with water to form toxic fumes .Scientific Research Applications
Pharmaceutical Intermediate Synthesis
4-(4-Chlorophenyl)tetrahydro-2H-pyran: is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure is pivotal in the formation of molecules that have potential therapeutic effects. For instance, derivatives of this compound have been explored for their antispasmodic and diuretic properties .
Organic Synthesis and Catalysis
This compound serves as a starting material in organic synthesis, particularly in the construction of complex molecules through multi-component reactions. It’s been used in conjunction with catalysts like copper doped iron tartarate to synthesize tetrahydro[b]pyran derivatives, which are valuable in medicinal chemistry .
Material Science
In the field of material science, 4-(4-Chlorophenyl)tetrahydro-2H-pyran can be a precursor to materials with specific optical properties. Its derivatives are being studied for use in photoactive materials, which are crucial in the development of new photonic devices .
Neuropharmacology
Derivatives of this compound have shown promise in modulating NMDA receptors. These receptors are essential for synaptic transmission in the brain and are implicated in various neurological functions and disorders. Thus, this compound could be instrumental in developing treatments for neurodegenerative diseases .
Green Chemistry
The compound’s derivatives are synthesized using environmentally benign methods, aligning with the principles of green chemistry. This includes solvent-free conditions and the use of non-toxic, recyclable catalysts, making the process more sustainable .
Heterocyclic Chemistry
4-(4-Chlorophenyl)tetrahydro-2H-pyran: is a key ingredient in the synthesis of heterocyclic compounds. These structures are the backbone of many drugs and are essential in the discovery of new therapeutic agents. The compound’s versatility allows for the exploration of novel heterocyclic scaffolds .
Safety and Hazards
4-(4-Chlorophenyl)tetrahydro-2H-pyran should be handled with care. It should be kept away from heat, sparks, open flames, and hot surfaces . Contact with skin and eyes should be avoided, and protective clothing, gloves, and eye/face protection should be worn when handling the compound . In case of accidental ingestion or inhalation, medical attention should be sought immediately .
properties
IUPAC Name |
4-(4-chlorophenyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKMDAXFXBJBCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501285191 | |
| Record name | 4-(4-Chlorophenyl)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501285191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)tetrahydro-2H-pyran | |
CAS RN |
1187926-98-2 | |
| Record name | 4-(4-Chlorophenyl)tetrahydro-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187926-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Chlorophenyl)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501285191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine](/img/structure/B1455375.png)




![2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid](/img/structure/B1455385.png)




![N-[3-(methylamino)propyl]acetamide hydrobromide](/img/structure/B1455394.png)


